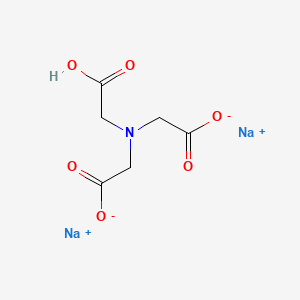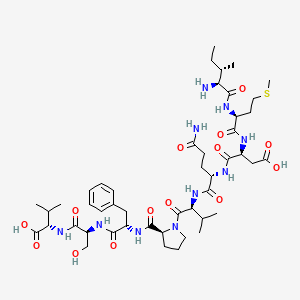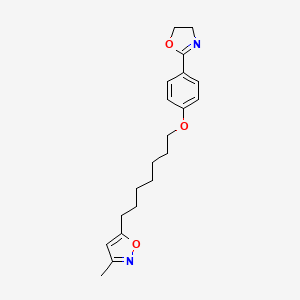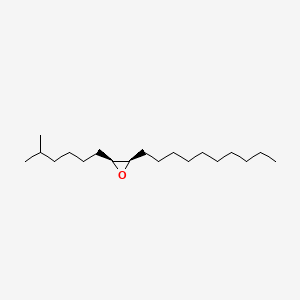
Dimethyloxaloylglycin
Übersicht
Beschreibung
Dimethyloxalylglycin (DMOG) ist ein zellpermeabler, kompetitiver Inhibitor von Prolylhydroxylase-Domänen-haltigen Proteinen (PHDs) und Hypoxie-induzierbaren Faktor-Prolylhydroxylasen (HIF-PHs). Es ist ein Analogon von α-Ketoglutarat und bekannt für seine Fähigkeit, den Hypoxie-induzierbaren Faktor-1α (HIF-1α) in vitro und in vivo zu stabilisieren und anzureichern . DMOG wird aufgrund seiner Rolle bei der Nachahmung von Hypoxie und der Regulation verschiedener zellulärer Prozesse in der wissenschaftlichen Forschung weit verbreitet eingesetzt.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
DMOG kann durch Veresterung von Oxalylchlorid mit Dimethylamin synthetisiert werden, gefolgt von Hydrolyse, um Dimethyloxalylglycin zu erhalten. Die Reaktion beinhaltet typischerweise die Verwendung von Lösungsmitteln wie Dichlormethan und Katalysatoren wie Triethylamin, um den Veresterungsprozess zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion von DMOG beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab. Das Verfahren ist für höhere Ausbeuten und Reinheit optimiert, wobei häufig mehrere Reinigungsschritte wie Umkristallisation und Chromatographie eingesetzt werden, um sicherzustellen, dass das Endprodukt die geforderten Spezifikationen erfüllt .
Wissenschaftliche Forschungsanwendungen
DMOG hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
DMOG übt seine Wirkung aus, indem es Prolylhydroxylase-Domänen-haltige Proteine (PHDs) und Hypoxie-induzierbare Faktor-Prolylhydroxylasen (HIF-PHs) inhibiert. Diese Hemmung führt zur Stabilisierung und Anreicherung von HIF-1α, was wiederum die Transkription verschiedener Gene aktiviert, die an Angiogenese, Stoffwechsel und Zellüberleben beteiligt sind . Die molekularen Ziele von DMOG umfassen die HIF-1α-Untereinheit und die Enzyme, die für ihren Abbau verantwortlich sind .
Wirkmechanismus
Target of Action
Dimethyloxaloylglycine (DMOG) primarily targets Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH), a key enzyme involved in the regulation of the Hypoxia-Inducible Factor (HIF) pathway . HIF-PH is responsible for the hydroxylation of HIF, a process that marks HIF for degradation under normal oxygen conditions . By inhibiting HIF-PH, DMOG stabilizes HIF, allowing it to accumulate even under normal oxygen conditions .
Mode of Action
DMOG acts as a competitive inhibitor of HIF-PH . It is an α-ketoglutarate analogue and inhibits α-KG-dependent hydroxylases . By inhibiting HIF-PH, DMOG prevents the hydroxylation and subsequent degradation of HIF, leading to its stabilization and accumulation . This results in the activation of the HIF pathway, even under normoxic conditions .
Biochemical Pathways
The primary biochemical pathway affected by DMOG is the HIF pathway . Under normal oxygen conditions, HIF is hydroxylated by HIF-PH, marking it for degradation . This leads to the accumulation of HIF and the activation of the HIF pathway . The HIF pathway upregulates hundreds of genes that help cells survive in reduced oxygen environments .
Pharmacokinetics
It is known that dmog is a cell-permeable compound , suggesting that it can readily cross cell membranes to exert its effects
Result of Action
The primary result of DMOG’s action is the activation of the HIF pathway and the upregulation of genes that help cells survive in hypoxic conditions . This can lead to various cellular effects, such as increased cell survival, angiogenesis, and metabolic changes . For example, DMOG has been shown to enhance the angiogenic activity of mesenchymal stem cells, contributing to bone regeneration .
Action Environment
The efficacy and stability of DMOG can be influenced by various environmental factors. For instance, the oxygen concentration in the environment can affect the degree to which DMOG induces HIF accumulation . In normoxic conditions, DMOG can induce a hypoxia-like response by inhibiting HIF-PH and stabilizing HIF . In hypoxic conditions, hif is naturally stabilized, and the effects of dmog may be less pronounced
Biochemische Analyse
Biochemical Properties
Dimethyloxaloylglycine plays a significant role in biochemical reactions, particularly in angiogenesis . It interacts with HIF-1α, an important protein that can activate a broad array of angiogenic factors . The interaction between Dimethyloxaloylglycine and HIF-1α is crucial for the angiogenic activity of bone mesenchymal stem cells (BMSCs) in tissue-engineered bone .
Cellular Effects
Dimethyloxaloylglycine has profound effects on various types of cells and cellular processes. It influences cell function by activating the expression of HIF-1α, which in turn enhances the mRNA expression and secretion of related angiogenic factors in BMSCs . This impact on cell signaling pathways and gene expression significantly improves the angiogenic activity of BMSCs .
Molecular Mechanism
At the molecular level, Dimethyloxaloylglycine exerts its effects by inhibiting PHD enzymes . This inhibition stabilizes HIF-1α, even in cells at normal oxygen tension . The stabilized HIF-1α can then activate a broad array of angiogenic factors, leading to enhanced angiogenic activity .
Temporal Effects in Laboratory Settings
The effects of Dimethyloxaloylglycine change over time in laboratory settings. For instance, it has been observed that Dimethyloxaloylglycine significantly enhances the mRNA expression and secretion of related angiogenic factors in BMSCs
Metabolic Pathways
Dimethyloxaloylglycine is involved in the HIF-1α pathway, where it inhibits PHD enzymes to stabilize HIF-1α
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
DMOG can be synthesized through the esterification of oxalyl chloride with dimethylamine, followed by hydrolysis to yield dimethyloxalylglycine. The reaction typically involves the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the esterification process .
Industrial Production Methods
Industrial production of DMOG involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Reaktionstypen
DMOG durchläuft hauptsächlich Reaktionen im Zusammenhang mit seiner Rolle als Hypoxie-mimetisches Mittel. Es kann an Oxidations- und Reduktionsreaktionen teilnehmen, insbesondere an solchen, die an der Stabilisierung von HIF-1α beteiligt sind .
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in Reaktionen mit DMOG verwendet werden, umfassen α-Ketoglutarat, Prolylhydroxylase-Inhibitoren und verschiedene Lösungsmittel wie Dimethylsulfoxid (DMSO) und Wasser. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um eine optimale Aktivität sicherzustellen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus Reaktionen mit DMOG gebildet werden, hängen typischerweise mit der Stabilisierung von HIF-1α und der anschließenden Aktivierung nachgeschalteter Signalwege zusammen. Dazu gehört die Hochregulierung von Genen, die an Angiogenese, Stoffwechsel und Zellüberleben beteiligt sind .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Dimethyloxalylglycin (DMOG): Bekannt für seine Rolle bei der Stabilisierung von HIF-1α und der Nachahmung von Hypoxie.
Kobaltchlorid: Ein weiteres Hypoxie-mimetisches Mittel, das HIF-1α durch einen anderen Mechanismus stabilisiert.
Desferrioxamin: Ein Chelatbildner, der HIF-1α ebenfalls stabilisiert, indem er Prolylhydroxylasen inhibiert.
Einzigartigkeit
DMOG ist einzigartig in seiner Fähigkeit, Hypoxie nachzuahmen, indem es Prolylhydroxylasen direkt inhibiert, was zur Stabilisierung von HIF-1α führt. Dies macht es zu einem wertvollen Werkzeug in der Forschung, die sich auf das Verständnis der zellulären Reaktion auf Hypoxie und die Entwicklung potenzieller therapeutischer Anwendungen konzentriert .
Eigenschaften
IUPAC Name |
methyl 2-[(2-methoxy-2-oxoethyl)amino]-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO5/c1-11-4(8)3-7-5(9)6(10)12-2/h3H2,1-2H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJOZDZCRHCODO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339961 | |
| Record name | DMOG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89464-63-1 | |
| Record name | DMOG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 89464-63-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Dimethyloxaloylglycine and how does it interact with it?
A1: Dimethyloxaloylglycine primarily targets the family of prolyl hydroxylase domain-containing proteins (PHDs). [] These enzymes are responsible for hydroxylating the alpha subunit of hypoxia-inducible factors (HIFs), ultimately leading to their degradation under normoxic conditions. Dimethyloxaloylglycine competitively inhibits PHDs by mimicking their natural substrate, 2-oxoglutarate, thereby stabilizing HIFs and mimicking a hypoxic response. [, ]
Q2: What are the downstream consequences of Dimethyloxaloylglycine-mediated PHD inhibition?
A2: Inhibition of PHDs by Dimethyloxaloylglycine leads to the stabilization and activation of HIFs, particularly HIF-1α and HIF-2α. [, , ] This activation triggers the transcription of numerous genes involved in crucial cellular processes, including:
- Angiogenesis: VEGF, Flt-1, KDR/Flk-1 [, ]
- Glycolysis: Glucose transporter 1 (GLUT-1), Phosphoglycerate Kinase 1 [, ]
- Erythropoiesis: Erythropoietin (EPO) [, ]
- Cell proliferation and survival: [, ]
Q3: Dimethyloxaloylglycine induces a hypoxic response. What are the potential benefits of this in a therapeutic context?
A3: Inducing a hypoxic response with Dimethyloxaloylglycine can be beneficial in situations where enhancing these processes is desired, such as:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


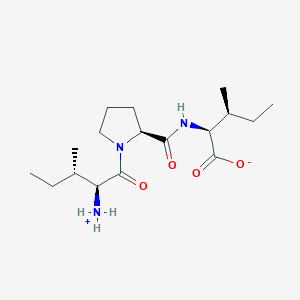
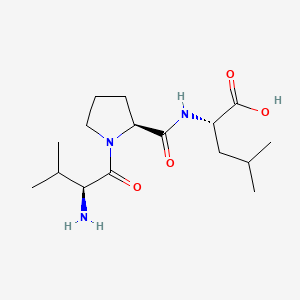
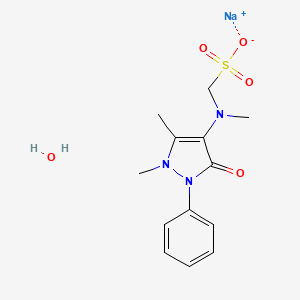
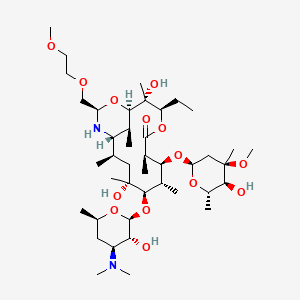


![3-amino-N-[1-[4-[(E)-3-[[(2S)-1-[[(4S)-4-amino-5-[(2S)-2-[(2S)-2-aminopentanoyl]-2-formyl-3-(2-hydroxy-3-methylpentanoyl)-3H-pyrrol-1-yl]-5-oxopentyl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-oxoprop-1-enyl]-1,3-oxazol-2-yl]ethyl]-5-met](/img/structure/B1670760.png)
![3-amino-N-[1-[4-[(E)-3-[[(2S)-1-[[(4S)-4-amino-5-[(2S)-2-[(2S)-2-amino-4-methylpentanoyl]-2-formyl-3-(2-hydroxy-3-methylpentanoyl)-3H-pyrrol-1-yl]-5-oxopentyl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-oxoprop-1-enyl]-1,3-oxazol-2-yl]eth](/img/structure/B1670761.png)
![[(3Z,5S,6S,7S,8R,9S,11Z,13S,14S,15S,16Z,18S)-8,14,18-trihydroxy-19-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethyl-6-oxooxan-2-yl]-5,7,9,11,13,15-hexamethylnonadeca-1,3,11,16-tetraen-6-yl] carbamate](/img/structure/B1670762.png)
